N-(4-hydroxyphenethyl)acrylamide
Description
N-(4-Hydroxyphenethyl)acrylamide, also known as N-p-coumaroyltyramine (C₁₇H₁₇NO₃; molecular weight 283.32 g/mol), is a phenolic amide characterized by an acrylamide backbone linked to a 4-hydroxyphenethyl group. It is naturally occurring in plants such as Lycium barbarum (goji berry), Allium chinense, and Corydalis hendersonii . Its biological activities include:
- Antioxidant activity: ORAC (oxygen radical absorbance capacity) value of 7.90 ± 0.52, surpassing reference compounds like quercetin .
- Anti-obesity effects: Suppresses adipocyte differentiation and reduces triglyceride levels in vivo .
- Anti-MRSA activity: MIC₅₀ value of 1.264 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-8-7-9-3-5-10(13)6-4-9/h2-6,13H,1,7-8H2,(H,12,14) |
InChI Key |
UQGJFSMHOWCDHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and functional differences between N-(4-hydroxyphenethyl)acrylamide and related acrylamide derivatives:
Key Research Findings
(a) Antioxidant Activity
- This compound demonstrates superior antioxidant capacity (ORAC: 7.90) compared to analogues like cannabisin D (ORAC: 6.44) and cannabisin F (ORAC: 4.60). The para-hydroxyl group on the phenethyl moiety enhances radical scavenging .
- Contrast : Derivatives with methoxy groups (e.g., 3-methoxy substitution in alichinemide II) show reduced activity due to decreased hydrogen-donating capacity .
(b) Anti-MRSA Activity
- The introduction of a 4-hydroxy-3-methoxyphenyl group (as in compound 8c ) improves anti-MRSA activity (MIC₅₀: 1.264 μM) compared to the parent compound (MIC₅₀: 4.4 μM for this compound). The methoxy group may enhance membrane permeability .
(c) Anti-Obesity Mechanisms
Structure-Activity Relationship (SAR) Insights
Hydroxyl Groups : The para-hydroxyl on the phenethyl group is critical for antioxidant activity. Removal or methylation reduces ORAC values by >50% .
Methoxy Substitutions : Methoxy groups at meta/ortho positions (e.g., alichinemide II) improve lipophilicity and antimicrobial activity but reduce antioxidant capacity .
Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase chemical reactivity but may introduce cytotoxicity .
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